![molecular formula C9H10F3N B8512448 (1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE](/img/structure/B8512448.png)
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE is a chiral compound characterized by the presence of a difluoromethyl group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing commercially available reagents and catalysts to ensure high yield and purity. The process is designed to be scalable and cost-effective, often employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can produce a variety of substituted ethanamines .
Applications De Recherche Scientifique
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-difluoromethyl amides: These compounds share the difluoromethyl group but differ in their amide functional group.
Difluoromethylated heterocycles: These compounds contain difluoromethyl groups attached to heterocyclic structures.
Uniqueness
(1S)-1-[4-(DIFLUOROMETHYL)-2-FLUOROPHENYL]ETHYLAMINE is unique due to its specific combination of difluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H10F3N |
|---|---|
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)7-3-2-6(9(11)12)4-8(7)10/h2-5,9H,13H2,1H3/t5-/m0/s1 |
Clé InChI |
KJTZUOPRFPEYPX-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)C(F)F)F)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)C(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


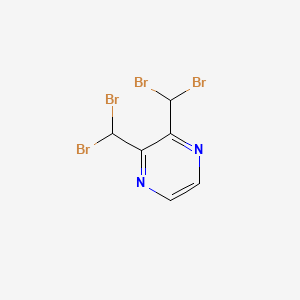
![2,4,5,6-tetrahydro-1H-benzo[f]quinolin-3-one](/img/structure/B8512394.png)
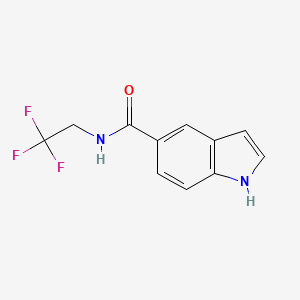

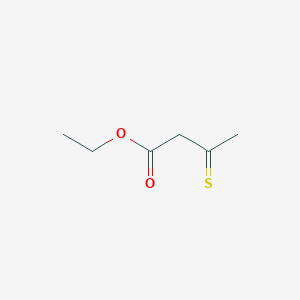
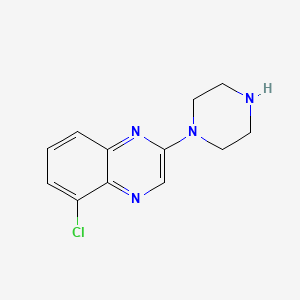
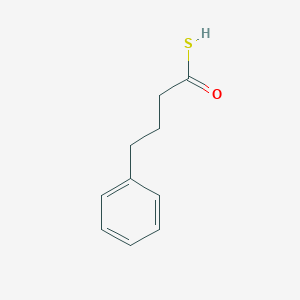

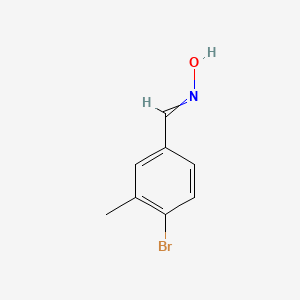
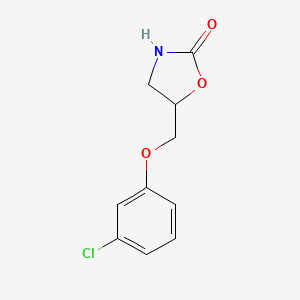
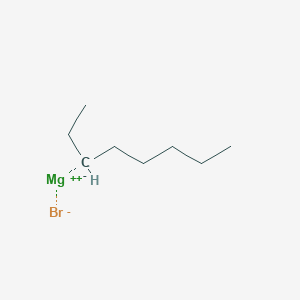
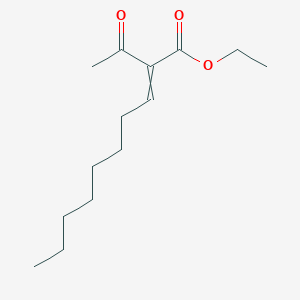

![4-(Aminocarbonyl)-2-chloro-3-[(1-cyclopropylethyl)amino]benzoic acid](/img/structure/B8512485.png)
